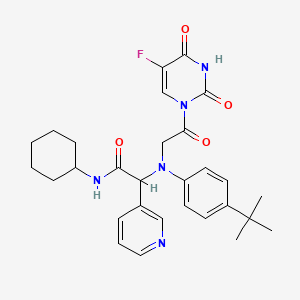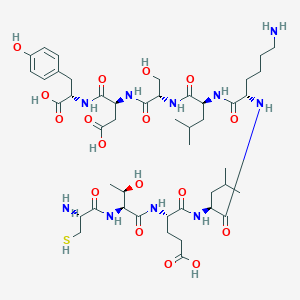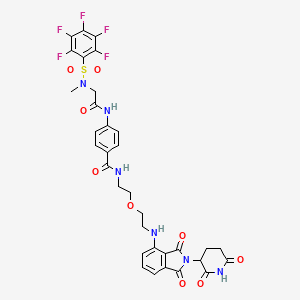
SARS-CoV-2-IN-49
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2-IN-49 is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the viral replication process, thereby mitigating the virus’s ability to proliferate within the host.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-49 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial steps typically involve the preparation of a core scaffold, followed by the introduction of functional groups that enhance the compound’s activity against the target proteins. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors, which allow for precise control over reaction conditions and improved scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
SARS-CoV-2-IN-49 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s electronic properties.
Substitution: Replacement of specific atoms or groups within the molecule to enhance its binding affinity to target proteins.
Common Reagents and Conditions
The reactions typically require specific reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions are intermediates that retain the core structure of this compound but possess modified functional groups that enhance its biological activity.
Aplicaciones Científicas De Investigación
SARS-CoV-2-IN-49 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication in cell culture models, providing insights into the molecular mechanisms of viral infection.
Medicine: Explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of diagnostic assays and antiviral coatings for medical devices and personal protective equipment.
Mecanismo De Acción
SARS-CoV-2-IN-49 exerts its effects by targeting specific proteins involved in the viral replication process. The compound binds to the active site of these proteins, inhibiting their enzymatic activity and preventing the virus from replicating. Key molecular targets include the viral protease and polymerase enzymes, which are essential for the synthesis of viral RNA and proteins. The inhibition of these enzymes disrupts the viral life cycle, reducing the viral load in infected individuals.
Comparación Con Compuestos Similares
Similar Compounds
Remdesivir: An antiviral drug that targets the viral RNA polymerase.
Favipiravir: Another antiviral that inhibits viral RNA-dependent RNA polymerase.
Molnupiravir: A nucleoside analog that induces viral RNA mutagenesis.
Uniqueness
SARS-CoV-2-IN-49 is unique in its specific binding affinity and inhibitory activity against multiple viral proteins, making it a versatile and potent antiviral agent. Unlike some other compounds, it has shown efficacy against a broad range of SARS-CoV-2 variants, highlighting its potential as a robust therapeutic option in the ongoing fight against COVID-19.
Propiedades
Fórmula molecular |
C29H34FN5O4 |
|---|---|
Peso molecular |
535.6 g/mol |
Nombre IUPAC |
2-(4-tert-butyl-N-[2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-oxoethyl]anilino)-N-cyclohexyl-2-pyridin-3-ylacetamide |
InChI |
InChI=1S/C29H34FN5O4/c1-29(2,3)20-11-13-22(14-12-20)34(18-24(36)35-17-23(30)26(37)33-28(35)39)25(19-8-7-15-31-16-19)27(38)32-21-9-5-4-6-10-21/h7-8,11-17,21,25H,4-6,9-10,18H2,1-3H3,(H,32,38)(H,33,37,39) |
Clave InChI |
FTVGQLGSIZMGJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)N(CC(=O)N2C=C(C(=O)NC2=O)F)C(C3=CN=CC=C3)C(=O)NC4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)




![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)

![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)





![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
